シス-アネトール

説明

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)

Cis-anethole is the cis-stereoisomer of anethole.

cis-Anethole is a natural product found in Scandix australis, Dictamnus albus, and other organisms with data available.

See also: Anise Oil (part of).

科学的研究の応用

食品工業における用途

シス-アネトール: はその香味特性で広く知られています。菓子、焼き菓子、飲料に甘くリコリスのような風味を付与するために、食品業界で使用されています。 ただし、シス-アネトールは、その潜在的な毒性と不快な香りのため、トランス異性体よりも好まれないことに注意することが重要です .

製薬研究

製薬において、シス-アネトールは、その潜在的な治療効果について研究されてきました。 研究によると、それは抗炎症作用を持ち、細胞シグナル伝達経路を調節することにより、特定の慢性疾患の治療に役立つ可能性があります .

化学合成

この化合物は、さまざまな化学合成における前駆体として機能します。 たとえば、酸部位またはUV照射によるその異性化と二量化は、複雑な有機分子を作成するために探求されてきました .

抗菌特性

研究によると、シス-アネトールは、さまざまな細菌に対して抗菌活性を示し、これは新しい抗菌剤の開発に役立つ可能性があります .

作用機序

Target of Action

cis-Anethole, a natural phenylpropanoid, has been found to protect against metabolic syndrome (MetS) and its associated components . It has been shown to interact with various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like cell growth, proliferation, differentiation, and survival.

Mode of Action

cis-Anethole exerts its effects through various mechanisms. It has been reported to inhibit oxidative stress and inflammation . It also stimulates insulin secretion from β-cells, which is crucial for glucose homeostasis . Furthermore, it has been found to modulate the mTOR/PPARγ axis , which is involved in lipid metabolism and inflammation.

Biochemical Pathways

cis-Anethole modulates several molecular pathways implicated in the pathogenesis of MetS . It has been reported to block both early and late cellular responses transduced by TNF-α, having an effect on NF-kB, AP-1, JNK (c-Jun N-terminal kinases), MAPK pathways, and apoptosis . These pathways are involved in inflammation, cell proliferation, and cell death.

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

Result of Action

The protective effects of cis-Anethole against MetS include antioxidant and anti-inflammatory effects, stimulation of insulin secretion from β-cells, mediation of oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . These effects contribute to the prevention and management of MetS and its associated diseases.

Action Environment

The action of cis-Anethole can be influenced by environmental factors. For instance, exposure of trans-Anethole to microporous solid acids or UV-Vis irradiation can result in the formation of cis-Anethole . Moreover, the formation of cis-Anethole was found to be due to zeolite treatment , suggesting that certain environmental conditions can influence the formation and hence the action of cis-Anethole.

生物活性

Cis-anethole, a natural organic compound, is an isomer of anethole, predominantly found in the essential oils of various plants such as fennel and anise. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the existing literature on the biological activity of cis-anethole, encompassing case studies and detailed research findings.

- Chemical Formula : CHO

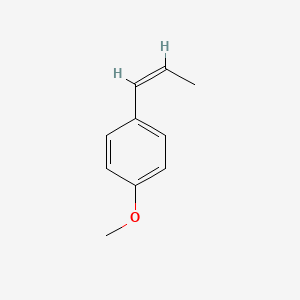

- IUPAC Name : 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene

- CAS Number : 4180-23-8

Antimicrobial Activity

Cis-anethole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Inhibition : Cis-anethole has shown potent antibacterial activity against various strains, including Salmonella typhimurium and Streptococcus mutans, with minimum inhibitory concentrations (MIC) reported at 60 µg/mL and 20 µg/mL respectively .

- Fungal Activity : The compound also displays antifungal properties, making it a potential candidate for use in food preservation and therapeutic applications .

Anti-inflammatory Effects

Research indicates that cis-anethole possesses anti-inflammatory properties:

- A study involving acetic acid-induced colitis in mice revealed that treatment with cis-anethole significantly reduced inflammation markers such as IL-1β and TNF-α. Histopathological evaluations showed amelioration of colonic damage and reduced oxidative stress markers (malondialdehyde levels) in treated groups .

| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Levels | IL-1β Expression | TNF-α Expression |

|---|---|---|---|---|

| Control | - | High | High | High |

| cis-Anethole | 31.25 | Moderate | Moderate | Moderate |

| cis-Anethole | 62.5 | Low | Low | Low |

| cis-Anethole | 125 | Very Low | Very Low | Very Low |

| cis-Anethole | 250 | Very Low | Very Low | Very Low |

Antioxidant Activity

Cis-anethole has been shown to exhibit antioxidant effects:

- In vitro studies suggest that it can scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases . The compound's antioxidant capacity was quantified using various assays, showing a significant reduction in oxidative stress markers.

Study on Colitis

A controlled study on mice with acetic acid-induced colitis evaluated the effects of cis-anethole over a week-long treatment period. Results indicated:

- Decreased inflammatory gene expression.

- Histological improvement in colon tissue.

- Enhanced total antioxidant capacity (TAC) in treated groups compared to controls .

Neuroprotective Potential

Another study explored the neuroprotective effects of trans-anethole (the isomer closely related to cis-anethole) against trimethyltin chloride-induced neurotoxicity. While primarily focusing on trans-anethole, it suggests potential neuroprotective mechanisms applicable to cis-anethole as well:

特性

IUPAC Name |

1-methoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058651 | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25679-28-1, 4180-23-8 | |

| Record name | cis-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。